

A Comparative Guide to the Spectroscopic Characterization of 2,3-Dimethyl-6-nitrophenol

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Compound of Interest

Compound Name: 2,3-Dimethyl-6-nitrophenol

CAS No.: 6665-95-8

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This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopy of **2,3-Dimethyl-6-nitrophenol**, a substituted aromatic compound of interest in various chemical and pharmaceutical research fields. In the absence of a publicly available, dedicated experimental spectrum for this specific isomer, this document leverages established spectroscopic principles and comparative data from structurally related nitrophenols to predict and interpret its characteristic absorption peaks. This approach, rooted in a deep understanding of molecular vibrations and substituent effects, offers a robust framework for researchers and drug development professionals to identify and characterize this molecule.

The Vibrational Fingerprint: Understanding the FTIR Spectrum of Substituted Phenols

FTIR spectroscopy is a powerful, non-destructive technique for identifying functional groups and elucidating the structure of molecules.^[1] The absorption of infrared radiation excites molecular vibrations, and the specific frequencies at which these absorptions occur are characteristic of the bonds and functional groups present. For a molecule like **2,3-Dimethyl-6-nitrophenol**, the FTIR spectrum is a unique "fingerprint" arising from the interplay of its hydroxyl (-OH), nitro (-NO₂), and methyl (-CH₃) groups on the benzene ring. The positions of

these substituents influence the electronic environment and, consequently, the vibrational frequencies of the aromatic ring itself.

Predicted FTIR Absorption Peaks for **2,3-Dimethyl-6-nitrophenol**

Based on the analysis of related compounds such as o-nitrophenol, p-nitrophenol, and other methylated nitrophenols, the following table outlines the predicted characteristic FTIR absorption peaks for **2,3-Dimethyl-6-nitrophenol**.^{[2][3][4][5][6]} The rationale for these predictions is grounded in the expected electronic and steric effects of the substituents.

Predicted Wavenumber (cm ⁻¹)	Vibrational Mode	Description of Expected Appearance	Rationale and Comparative Insights
~3200 - 3500	O-H Stretch	Broad, medium to strong intensity	<p>The presence of an intramolecular hydrogen bond between the hydroxyl group and the adjacent nitro group is expected to broaden this peak and shift it to a lower wavenumber compared to a free O-H stretch (typically 3584-3700 cm⁻¹).^[7]</p> <p>This is a well-documented phenomenon in ortho-nitrophenols.^{[4][8]}</p>
~2950 - 3100	C-H Stretch (Aromatic & Aliphatic)	Medium, sharp peaks	<p>This region will contain contributions from both the C-H bonds of the benzene ring and the methyl groups. Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.</p>
~1520 - 1560	Asymmetric NO ₂ Stretch	Strong, sharp peak	<p>The nitro group gives rise to two characteristic stretching vibrations.</p>

The asymmetric stretch is typically found in this region and is a strong indicator of the presence of the -NO₂ group.[2] Electron-donating methyl groups on the ring may slightly influence the exact position.

~1320 - 1360

Symmetric NO₂ Stretch

Strong, sharp peak

The symmetric stretch of the nitro group is also a prominent feature. Its position can be sensitive to the electronic environment created by the other substituents on the ring.[2]

~1580 - 1620 & ~1450 - 1500

C=C Ring Stretch

Medium to strong, sharp peaks

The aromatic ring has several characteristic stretching vibrations. These two regions are typical for the skeletal C=C stretching modes of the benzene ring. The substitution pattern will influence the number and exact positions of these peaks.[9]

~1200 - 1300

C-O Stretch

Medium to strong, sharp peak

The stretching vibration of the C-O bond of the phenolic

hydroxyl group is expected in this region.

~800 - 900

C-H Out-of-Plane
Bending

Strong, sharp peak

The out-of-plane bending vibrations of the remaining C-H bonds on the aromatic ring are highly characteristic of the substitution pattern. For a 1,2,3,4-tetrasubstituted benzene ring, a strong absorption is expected in this region.[7]

Molecular Structure and Key Functional Groups

The following diagram illustrates the structure of **2,3-Dimethyl-6-nitrophenol** and highlights the key functional groups that give rise to its characteristic FTIR spectrum.

Caption: Molecular structure of **2,3-Dimethyl-6-nitrophenol** with key functional groups.

Comparative Analysis with Other Nitrophenols

The FTIR spectrum of **2,3-Dimethyl-6-nitrophenol** can be better understood by comparing it to its isomers and other related nitrophenols. The position of the nitro group relative to the hydroxyl group, and the presence and position of other substituents, significantly impact the spectrum.

Compound	Key Differentiating FTIR Features	Structural Rationale
o-Nitrophenol	Similar broad O-H stretch due to intramolecular H-bonding. The aromatic C-H out-of-plane bending pattern will differ due to a different substitution pattern.[8]	The ortho positioning of the nitro and hydroxyl groups allows for strong intramolecular hydrogen bonding, similar to the target molecule.
m-Nitrophenol	A sharper O-H stretch at a higher wavenumber is expected, as intramolecular hydrogen bonding is not possible. The C-H out-of-plane bending pattern will be characteristic of a 1,3-disubstituted ring.[3]	The meta-positioning of the functional groups prevents intramolecular hydrogen bonding, leading to intermolecular hydrogen bonding in the solid state.
p-Nitrophenol	Similar to m-nitrophenol, a sharper O-H stretch at a higher wavenumber is expected due to the absence of intramolecular hydrogen bonding. The C-H out-of-plane bending pattern will correspond to a 1,4-disubstituted ring.[3][4]	The para-positioning of the functional groups also precludes intramolecular hydrogen bonding.
2,6-Dimethyl-4-nitrophenol	The O-H stretch may be sharper due to steric hindrance from the two adjacent methyl groups potentially weakening the intermolecular hydrogen bonding. The C-H out-of-plane bending will be characteristic of a 1,2,3,5-tetrasubstituted ring.[5]	The steric bulk of the two methyl groups flanking the hydroxyl group influences its hydrogen bonding behavior.

Experimental Protocol for FTIR Analysis

For researchers wishing to acquire an experimental spectrum of **2,3-Dimethyl-6-nitrophenol**, the following protocol using the KBr pellet method is recommended for solid samples.[3][10]

Materials and Equipment:

- **2,3-Dimethyl-6-nitrophenol** sample
- Potassium bromide (KBr), spectroscopy grade, dried
- Agate mortar and pestle
- Pellet press
- FTIR spectrometer

Procedure:

- **Sample Preparation:** Weigh approximately 1-2 mg of the **2,3-Dimethyl-6-nitrophenol** sample and 100-200 mg of dry KBr.
- **Grinding:** Add the sample and KBr to the agate mortar and grind thoroughly for several minutes until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to the pellet press die. Apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
- **Background Spectrum:** Place the empty sample holder in the FTIR spectrometer and acquire a background spectrum. This will subtract the spectral contributions of atmospheric water and carbon dioxide.
- **Sample Spectrum:** Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, a scanning range of 4000 to 400 cm^{-1} is used.[8][10]
- **Data Processing:** Process the resulting spectrum to identify the characteristic absorption bands and their corresponding wavenumbers.

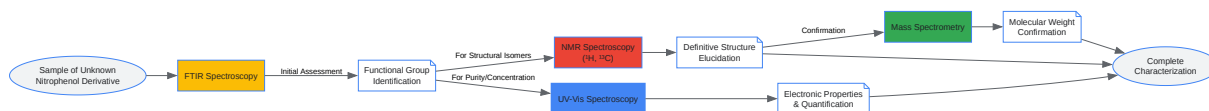
Alternative and Complementary Analytical Techniques

While FTIR is an excellent technique for functional group identification, a comprehensive characterization of **2,3-Dimethyl-6-nitrophenol** often requires complementary analytical methods.

Technique	Information Provided	Advantages	Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy	Provides detailed information about the chemical environment of hydrogen (^1H) and carbon (^{13}C) atoms, revealing the connectivity and substitution pattern of the molecule.[8]	Unambiguous structure elucidation.	Requires larger sample quantities than FTIR and more complex instrumentation.
UV-Visible (UV-Vis) Spectroscopy	Characterizes the electronic transitions within the molecule, which are influenced by the aromatic ring and its substituents. The absorption maxima are sensitive to pH.[3][8]	High sensitivity, useful for quantitative analysis.	Provides limited structural information compared to FTIR and NMR.
Mass Spectrometry (MS)	Determines the molecular weight and provides information about the fragmentation pattern, which can aid in structural confirmation.	High sensitivity and accuracy in mass determination.	Can be a destructive technique.
Raman Spectroscopy	Provides complementary vibrational information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations.[1]	Minimal sample preparation, can be used for aqueous samples.	Fluorescence from the sample can sometimes interfere with the spectrum.

Decision-Making Workflow for Spectroscopic Analysis

The following workflow can guide the selection of appropriate analytical techniques for the characterization of a novel or synthesized nitrophenol compound.



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Caption: A workflow for the comprehensive spectroscopic characterization of nitrophenol derivatives.

Conclusion

The spectroscopic characterization of **2,3-Dimethyl-6-nitrophenol** relies on a foundational understanding of how its unique substitution pattern influences its vibrational modes. By drawing comparisons with structurally similar nitrophenols, this guide offers a robust, predictive framework for interpreting its FTIR spectrum. For unambiguous structure elucidation, a multi-technique approach incorporating NMR and mass spectrometry is highly recommended. The protocols and comparative data presented herein provide researchers and drug development professionals with the necessary tools to confidently identify and characterize this and other related nitrophenol compounds.

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